2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound notable for its unique structural and functional characteristics. This compound features a bicyclic structure known as cyclopenta[d]pyrimidine, which is linked to a thioacetamide group and an acetamide moiety. The presence of the diethylamino group enhances its solubility, potentially increasing its bioavailability and interaction with biological targets. The molecular formula is C23H31FN4O2S, with a molecular weight of approximately 446.59 g/mol .
This compound belongs to the class of thioacetamides and pyrimidines, often studied for their biological activities, including potential pharmacological applications. The synthesis of such compounds typically involves multi-step organic reactions that modify existing chemical structures to enhance their properties or create novel functionalities .
The synthesis of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide generally follows a multi-step synthetic route. Key steps may include:
Detailed reaction schemes and specific conditions (temperature, solvents, catalysts) are crucial for replicating this synthesis in laboratory settings.
The molecular structure of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide can be represented using various chemical notations:
CCN(CC)CCCn1c2c(c(SCC(=O)Nc3ccc(OC(F)(F)F)cc3)nc1=O)CCC2The compound's structure features:
The compound is expected to undergo several chemical reactions based on its functional groups:
These reactions are essential for modifying the compound or deriving other useful derivatives.
The mechanism of action for 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is likely multifaceted due to its complex structure. Potential processes include:
Research into similar compounds suggests significant biological activities such as antimicrobial or anticancer effects, which warrant further investigation into their specific mechanisms .
The physical properties of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | C23H31FN4O2S |
| Molecular Weight | 446.59 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Chemical properties indicate that the compound may exhibit moderate solubility in organic solvents due to its functional groups .
The potential applications of 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide are diverse:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5